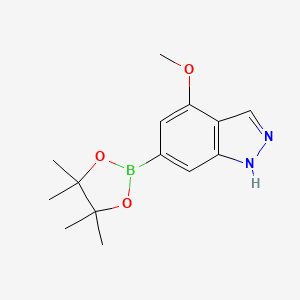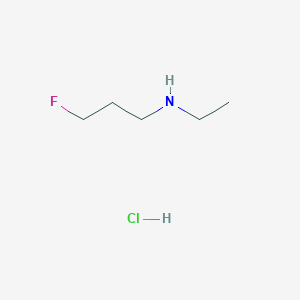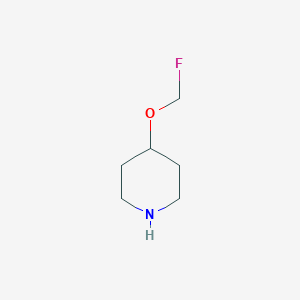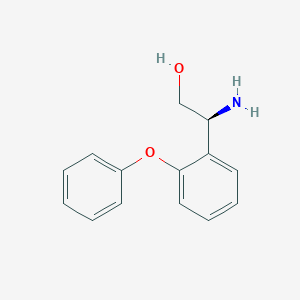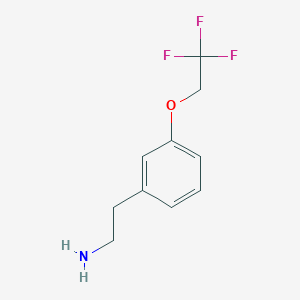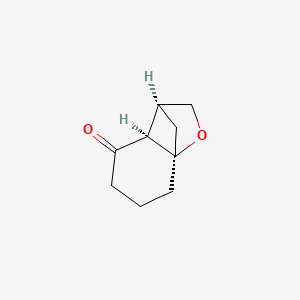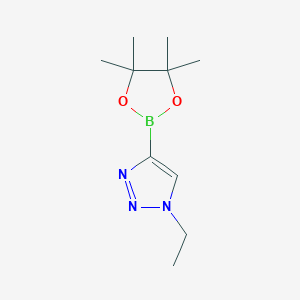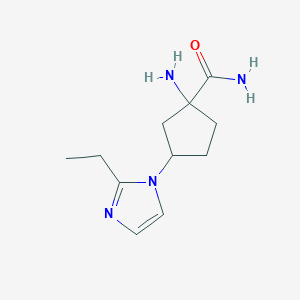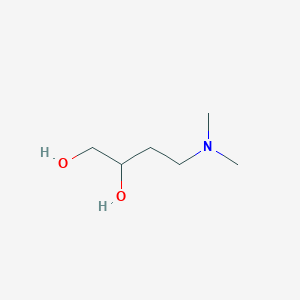
4-(Dimethylamino)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)butane-1,2-diol is an organic compound with the molecular formula C6H15NO2 It is characterized by the presence of a dimethylamino group attached to a butane backbone, which also contains two hydroxyl groups
Preparation Methods
The synthesis of 4-(Dimethylamino)butane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with butane-1,2-diol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
4-(Dimethylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Scientific Research Applications
4-(Dimethylamino)butane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butane-1,2-diol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl groups can also form hydrogen bonds, affecting the compound’s solubility and stability. These interactions play a crucial role in the compound’s biological and chemical activities .
Comparison with Similar Compounds
4-(Dimethylamino)butane-1,2-diol can be compared with other similar compounds, such as:
1,2-Butanediol: Similar in structure but lacks the dimethylamino group, resulting in different chemical properties and reactivity.
4-(Dimethylamino)butane-1,4-diol: Contains an additional hydroxyl group, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-(dimethylamino)butane-1,2-diol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)4-3-6(9)5-8/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
ZAJHMOZTXOGSJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


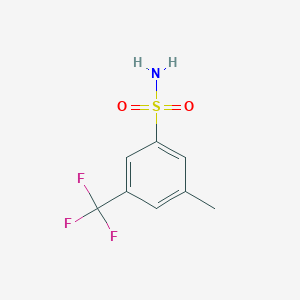
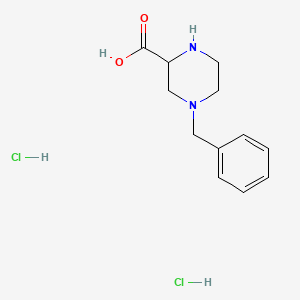
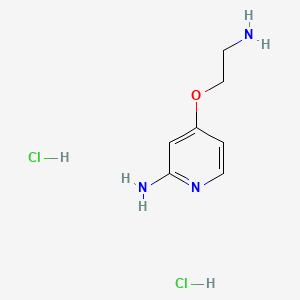
![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)

